molecular formula C18H17BrN2O2 B3661638 5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3661638
M. Wt: 373.2 g/mol
InChI Key: CSOAUUHWZVXAPW-UHFFFAOYSA-N
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Description

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted phenoxy group and a methyl-substituted phenyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

  • 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-methyl-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(4-fluoro-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right .

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-11-4-6-14(7-5-11)18-20-16(23-21-18)10-22-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOAUUHWZVXAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC(=C(C(=C3)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
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5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
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5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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